1-Phenanthrol-d9
Description
Properties
CAS No. |
922510-23-4 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
203.288 |
IUPAC Name |
2,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-1-ol |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
GTBXZWADMKOZQJ-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O |
Synonyms |
Phenanthren-2,3,4,5,6,7,8,9,10-d9-1-ol; 1-Phenanthrenol-d9; 1-Hydroxyphenanthrene-d9; NSC 44471-d9; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Phenanthrol Derivatives
General Principles of Deuterium (B1214612) Incorporation into Aromatic Systems
Deuterium can be incorporated into aromatic systems through several fundamental chemical processes. These principles guide the development of specific synthetic routes for deuterated compounds.
Hydrogen-Deuterium Exchange Reactions for 1-Phenanthrol-d9 Synthesis
Hydrogen-deuterium exchange (H/D exchange) is a direct method for introducing deuterium atoms into organic molecules by replacing existing hydrogen atoms. For aromatic systems, this process typically occurs via mechanisms analogous to electrophilic aromatic substitution (EAS) or through transition metal catalysis.
Electrophilic Aromatic Substitution (EAS) Mechanism: In acid-catalyzed H/D exchange, a deuterated acid (e.g., D₂SO₄, DCl) or a deuterated solvent system (e.g., D₂O with an acid catalyst) acts as the source of deuterium. The mechanism involves the electrophilic attack of a deuteron (B1233211) (D⁺) on the aromatic ring, forming a resonance-stabilized arenium ion intermediate. Subsequent elimination of a proton (H⁺) restores aromaticity and results in deuterium incorporation. This process is generally favored at electron-rich positions of the aromatic ring osti.govnih.govacs.org. While effective for activated aromatics, this method can require harsh conditions and may lack precise regiocontrol for complex polycyclic systems.
Transition Metal Catalysis: Transition metals, such as palladium, platinum, rhodium, iridium, silver, and iron, have been extensively employed to catalyze H/D exchange reactions under milder conditions and with improved regioselectivity nih.govresearchgate.netthieme-connect.comuni-rostock.de. These catalysts facilitate the activation of C–H bonds, allowing for exchange with a deuterium source, commonly D₂O or deuterated organic solvents like benzene-d₆ or DMF-d₇ nih.govresearchgate.netresearchgate.netgoogle.com. The choice of catalyst, ligand, and reaction conditions can significantly influence the site selectivity of deuteration. For instance, some catalytic systems can achieve deuteration at sterically accessible positions or at sites directed by functional groups nih.govuni-rostock.denih.gov.
The target compound, this compound, is specifically deuterated at positions 2 through 10 of the phenanthrene (B1679779) core nih.gov. Achieving this specific pattern would likely require a highly regioselective method, either through carefully controlled EAS conditions or, more probably, through a tailored catalytic approach that targets these specific positions.
Table 1: General H/D Exchange Methods for Aromatic Systems
| Method Type | Deuterium Source(s) | Catalyst/Reagent | Typical Conditions | Selectivity Notes |
| Electrophilic Aromatic Subst. | D₂O, DCl, D₂SO₄ | Strong acids (H₂SO₄, HCl) | Moderate to high temperatures | Favors electron-rich positions; can be harsh. |
| Transition Metal Catalysis | D₂O, Benzene-d₆, DMF-d₇ | Pd, Pt, Rh, Ir, Ag, Fe, Cu complexes | Mild to moderate temperatures, various pressures | Can achieve high regioselectivity (directed, steric); broad functional group tolerance. |
| Base Catalysis | D₂O, Deuterated solvents | Alkali-metal bases (e.g., KOtBu, CsHMDS) | Ambient to moderate temperatures | Can activate C-H bonds, sometimes leading to benzylic or specific aromatic positions. |
| Supercritical Heating | D₂O, Deuterated solvents | Acid/Base catalysts, Transition metals | High temperatures and pressures | Can facilitate exchange in unactivated aromatics. |
Precursor-Based Isotopic Labeling Strategies for this compound
Precursor-based isotopic labeling involves synthesizing the target molecule from smaller, pre-deuterated building blocks. This strategy is particularly useful when direct H/D exchange is inefficient, non-selective, or incompatible with sensitive functional groups. The deuterated precursors are incorporated into the molecule during its construction through established synthetic pathways.
While specific precursor-based strategies for the synthesis of this compound are not detailed in the provided literature, the general principle involves synthesizing or obtaining deuterated starting materials that can be assembled into the phenanthrene core with the desired deuterium atoms at positions 2 through 10. For example, in the field of protein labeling, deuterated amino acid precursors are used to introduce isotopic labels into specific amino acid residues within a protein nih.govnih.govd-nb.inforesearchgate.net. Analogously, a hypothetical synthesis of this compound might involve a multi-step organic synthesis utilizing deuterated aromatic fragments or intermediates that ultimately form the phenanthrene ring system with the correct deuterium placement. The complexity and cost of synthesizing such specific deuterated precursors can be a significant consideration.
Advanced Synthetic Approaches for this compound and Analogues
Advanced synthetic methodologies leverage sophisticated catalytic systems and precise control over reaction conditions to achieve efficient and selective deuteration of complex aromatic structures.
Catalytic Systems in Deuterated Phenanthrol Synthesis
A variety of catalytic systems have been developed for the deuteration of aromatic and polycyclic aromatic hydrocarbons (PAHs), which could be adapted for the synthesis of deuterated phenanthrol derivatives.
Palladium (Pd) Catalysis: Palladium catalysts, often in combination with specific ligands, are widely used for C–H activation and subsequent H/D exchange. Ligands such as N-heterocyclic carbenes (NHCs) or phosphines can tune the catalyst's activity and selectivity nih.govresearchgate.netthieme-connect.comnih.gov. Palladium systems have demonstrated broad functional group tolerance and can achieve high deuterium incorporation using D₂O as the deuterium source researchgate.netthieme-connect.com.
Silver (Ag) Catalysis: Silver catalysts have been reported to mediate regioselective deuteration of electron-rich arenes and α-deuteration of azaarenes using D₂O nih.gov. These systems offer a practical route to selectively labeled compounds.
Iron (Fe) and Cobalt (Co) Catalysis: Earth-abundant metals like iron and cobalt are emerging as cost-effective alternatives to precious metals. Iron complexes, for instance, have been shown to catalyze H/D exchange at (hetero)aromatic hydrocarbons under mild conditions using benzene-d₆ as the deuterium source nih.gov. Chromium and cobalt salts, in conjunction with specific ligands, have also been employed for regiocontrolled hydrogenation of PAHs, a process that can be extended to deuteration acs.org.
Copper (Cu) Catalysis: Copper catalysts, sometimes supported on materials like carbon, have been utilized for dehalogenative deuteration reactions via water-gas shift processes at relatively low temperatures nih.govhbni.ac.in. These methods often exhibit good functional group tolerance.
Phenanthroline Ligands: While not directly used to synthesize a deuterated phenanthrol in the context of this article, 1,10-phenanthroline (B135089) and its derivatives are important ligands in various metal-catalyzed reactions, including some that involve deuteration or isotopic labeling of other molecules nih.govnih.govrsc.orgnih.gov. The presence of phenanthroline in a catalytic system can influence reactivity and selectivity. For example, palladium complexes with deuterated phenanthroline ligands have been investigated for enhanced catalyst lifetime in alcohol oxidation rsc.orgnih.gov.
Table 2: Catalytic Systems for Aromatic Deuteration
| Catalyst Metal | Ligand/Co-catalyst Examples | Deuterium Source(s) | Substrate Class Examples | Key Features |
| Palladium (Pd) | NHCs, phosphines, 8-aminoquinoline, phenanthroline | D₂O, C₆D₆ | Arenes, Heteroarenes, PAHs, Aryl halides, Pharmaceuticals | High functional group tolerance, regioselectivity, mild conditions. |
| Silver (Ag) | AgOTf | D₂O | Electron-rich arenes, Azaarenes | Regioselective deuteration, α-deuteration. |
| Iron (Fe) | Pincer complexes (PCNHCP) | C₆D₆ | (Hetero)aromatic hydrocarbons | Earth-abundant metal, mild conditions, σ-bond metathesis pathway. |
| Cobalt (Co) | Diimino/carbene ligands | Not specified | Polycyclic Aromatic Hydrocarbons (PAHs) | Regiocontrolled hydrogenation/deuteration, low-cost metals. |
| Copper (Cu) | Phenanthroline (phen), N-heterocyclic carbenes (NHCs) | D₂O/CO | Aryl halides, Heteroaryl halides | Dehalogenative deuteration, low temperature, heterogeneous catalysts. |
| Iridium (Ir) | Crabtree catalyst, Kerr catalyst (with directing groups) | D₂O, deuterated solvents | Arenes, Heteroarenes | Ortho-selectivity with directing groups, versatile labeling patterns. |
Regioselective Deuteration Techniques for Phenanthrol Derivatives
Achieving regioselective deuteration is crucial for synthesizing isotopically labeled compounds with defined positions of deuterium incorporation. For this compound, which has deuterium atoms specifically at positions 2 through 10, regiocontrol is essential.
Directing Group (DG) Strategies: Certain functional groups on an aromatic ring can act as directing groups, guiding catalysts to specific positions for C–H activation and subsequent deuteration. For example, nitrogen-containing heterocycles or amine functionalities can direct deuteration to adjacent ortho positions uni-rostock.de. While 1-Phenanthrol itself has a hydroxyl group, its influence on directing deuteration to the specific positions 2-10 would depend on the catalytic system employed.
Catalyst and Ligand Design: The intrinsic electronic and steric properties of the catalyst and its associated ligands play a significant role in determining regioselectivity. For instance, bulky ligands might favor deuteration at less sterically hindered sites, while electronic effects can guide the catalyst to electron-rich or electron-deficient positions nih.govnih.gov.
Polycyclic Aromatic Hydrocarbon (PAH) Specifics: PAHs like phenanthrene possess multiple aromatic rings with varying electronic densities and steric environments. The inherent reactivity of different positions in the phenanthrene nucleus, combined with the selectivity offered by advanced catalytic systems, allows for targeted deuteration. For example, studies on PAH hydrogenation show that catalysts can selectively reduce specific rings within the PAH structure, a principle that could be extended to regioselective deuteration acs.orgresearchgate.net.
The synthesis of this compound, with its specific deuteration pattern across multiple rings of the phenanthrene system, would necessitate a highly optimized catalytic system capable of achieving this precise regiocontrol, potentially through a combination of inherent substrate reactivity and catalyst design.
Advanced Spectroscopic and Spectrometric Characterization of 1 Phenanthrol D9
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Elucidation
NMR spectroscopy is a powerful tool for elucidating molecular structures and confirming isotopic labeling. For deuterated compounds such as 1-Phenanthrol-d9, specific NMR techniques are employed to assess the deuterium content and its distribution within the molecule.
Deuterium Nuclear Magnetic Resonance (²H NMR) for Isotopic Enrichment and Site Specificity
²H NMR spectroscopy directly detects the deuterium nuclei, making it the most definitive method for assessing isotopic enrichment and site specificity. In a ²H NMR spectrum of this compound, signals will appear at chemical shifts corresponding to the different chemical environments of the deuterium atoms within the molecule. The integration of these signals provides a quantitative measure of the deuterium abundance at each specific site, thereby confirming the positional specificity of the deuteration sigmaaldrich.comwikipedia.org. This technique is invaluable for confirming that the intended deuteration pattern has been achieved and for identifying any unexpected deuterium incorporation.
Mass Spectrometry Techniques for Isotopic Purity and Molecular Structure Analysis
Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and confirming the isotopic composition of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion Characterization and Quantification
GC-MS is widely used for analyzing volatile and semi-volatile compounds. When applied to this compound, GC-MS can provide a mass spectrum that includes the molecular ion. The molecular ion of this compound will be observed at a mass-to-charge ratio (m/z) approximately 9 units higher than that of unlabeled 1-phenanthroline, reflecting the substitution of nine hydrogen atoms with deuterium atoms (mass of D ≈ 2.014 Da, mass of H ≈ 1.008 Da; 9 * (2.014 - 1.008) ≈ 9.144 Da). This shift in the molecular ion mass is a primary indicator of successful deuteration. GC-MS can also be used to assess isotopic purity by analyzing the relative abundance of ions corresponding to different levels of deuterium incorporation waters.comalmacgroup.comillinois.edu.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Polar Analytes
LC-MS is a complementary technique to GC-MS, particularly suitable for non-volatile or polar compounds that may not be amenable to GC analysis. For this compound, LC-MS can confirm the molecular weight and isotopic composition. Similar to GC-MS, the presence of nine deuterium atoms will result in a molecular ion peak shifted by approximately +9 Da compared to the unlabeled compound. LC-MS is highly effective for determining isotopic purity, as the chromatographic separation can help resolve different isotopic species, and the mass spectrometer quantifies their relative abundances almacgroup.comillinois.eduresearchgate.net. High-resolution MS (HRMS) can further provide accurate mass measurements, allowing for the determination of the elemental composition and confirming the exact mass of the deuterated species.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of this compound
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of molecules by analyzing their fragmentation patterns. For 1,10-phenanthroline-d9, MS/MS experiments involve selecting a precursor ion (e.g., the molecular ion) and fragmenting it into smaller daughter ions. The fragmentation pathways can reveal structural information, including the location of deuterium atoms. Studies on related phenanthroline derivatives have shown that MS/MS can yield characteristic fragment ions, providing insights into the molecule's stability and connectivity core.ac.ukcdnsciencepub.com. Deuteration can influence the fragmentation process by altering bond strengths and potentially directing fragmentation pathways, which can be useful for distinguishing isotopologues or confirming the site of deuteration. While specific MS/MS fragmentation pathways for 1,10-phenanthroline-d9 are not extensively detailed in the provided search results, general phenanthroline fragmentation involves the loss of small neutral molecules or characteristic ring cleavages.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. For 1,10-phenanthroline-d9, HRMS can confirm its molecular formula by measuring its exact mass with high precision. The molecular weight of 1,10-phenanthroline (B135089) (C₁₂H₈N₂) is approximately 180.21 g/mol . Deuteration at nine positions (C₁₂D₈N₂) would result in a molecular weight of approximately 188.25 g/mol sigmaaldrich.comscbt.com. HRMS would distinguish this deuterated species from its non-deuterated counterpart by a precise mass difference corresponding to the eight added deuterium atoms. This technique is vital for confirming the successful synthesis and isotopic enrichment of deuterated compounds.
Vibrational Spectroscopy for Molecular Structure and Bonding Investigations
Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, probe the vibrational modes of a molecule, providing information about its structure, functional groups, and bonding.
Fourier Transform Infrared (FTIR) Spectroscopy of this compound
FTIR spectroscopy analyzes the absorption of infrared radiation by molecular vibrations. For 1,10-phenanthroline, characteristic absorption bands are observed in the fingerprint region, typically associated with C=C and C=N stretching vibrations within the aromatic rings and imine groups, respectively researchgate.netrsc.orgresearchgate.netmdpi.comanalis.com.my. Bands in the range of 1600-1500 cm⁻¹ are commonly attributed to C=C and C=N stretching modes of the phenanthroline moiety researchgate.netrsc.orgresearchgate.netmdpi.comanalis.com.mycapes.gov.br. Deuteration in 1,10-phenanthroline-d9 is expected to cause shifts in these vibrational frequencies due to the change in mass and force constants. For instance, C-D stretching vibrations typically appear at lower wavenumbers than C-H stretching vibrations. While specific FTIR data for 1,10-phenanthroline-d9 is not directly presented in the search results, studies on deuterated compounds generally show these characteristic shifts. For example, the presence of deuterium can lead to characteristic C-D stretching and bending vibrations at lower frequencies compared to their C-H counterparts ru.nlrsc.org.
Table 1: Characteristic FTIR Absorption Bands of 1,10-Phenanthroline (General)
| Vibration Type | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| C-H stretching | ~3000-3100 | Aromatic C-H stretching | researchgate.netanalis.com.my |
| C=N stretching | ~1600-1610 | Imine (C=N) stretching | rsc.orgresearchgate.netanalis.com.my |
| C=C stretching | ~1580-1590 | Aromatic ring (C=C) stretching | rsc.orgresearchgate.netanalis.com.my |
| C-H bending (in-plane) | ~1100-1200 | C-H in-plane bending | mdpi.com |
| C-H bending (out-of-plane) | ~700-800 | C-H out-of-plane bending | mdpi.com |
Note: Specific bands for deuterated species (1,10-phenanthroline-d9) would exhibit shifts due to isotopic substitution.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy complements FTIR by detecting vibrations that are Raman-active, often providing different selection rules and sensitivity to molecular symmetry. Studies on 1,10-phenanthroline have utilized Raman spectroscopy, often in conjunction with Density Functional Theory (DFT) calculations, to assign vibrational modes and understand molecular structure acs.orgresearchgate.netacs.orgnih.govnih.govdntb.gov.ua. Characteristic Raman bands for 1,10-phenanthroline are observed in the fingerprint region, corresponding to ring stretching and bending modes acs.orgresearchgate.netnih.govrsc.org. The presence of deuterium in 1,10-phenanthroline-d9 would lead to observable shifts in these Raman-active modes, providing further confirmation of deuteration and structural details. For example, studies on deuterated aromatic compounds show significant shifts in Raman spectra due to C-D vibrations ru.nlrsc.org. Surface-enhanced Raman scattering (SERS) has also been employed to study the adsorption and complexation of 1,10-phenanthroline on metal surfaces, revealing information about molecular orientation and bonding through changes in vibrational peak intensities and positions acs.orgnih.gov.
Table 2: Characteristic Raman Bands of 1,10-Phenanthroline (General)
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~1600-1500 | Ring stretching (C=C, C=N) | acs.orgresearchgate.netnih.govrsc.org |
| ~1450 | C=C, C=N stretching | rsc.org |
| ~1350 | C=C stretching + C-H bending | rsc.org |
| ~1050 | Ring breathing | rsc.org |
| ~725 | C-H bending | mdpi.comrsc.org |
Note: Specific Raman bands for deuterated species (1,10-phenanthroline-d9) would exhibit isotopic shifts.
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides insights into the electronic transitions within a molecule, which are related to its photophysical properties and conjugation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to electronic transitions between molecular orbitals. 1,10-Phenanthroline exhibits characteristic absorption bands in the UV region, primarily attributed to π→π* and n→π* transitions within its conjugated aromatic system researchgate.netdergipark.org.trchemrj.orgsemanticscholar.orgtau.ac.ilnih.govacs.orgsoton.ac.uk. Typically, 1,10-phenanthroline shows absorption maxima (λmax) around 230-240 nm and 270-280 nm, attributed to π→π* transitions, and sometimes weaker bands at longer wavelengths related to n→π* transitions researchgate.netdergipark.org.trchemrj.orgsemanticscholar.orgtau.ac.ilnih.govacs.orgaatbio.com. For instance, absorption peaks at 228 nm and 263 nm have been reported for free 1,10-phenanthroline, corresponding to n→π* (C=N) and π→π*(C=C) transitions, respectively researchgate.net. When complexed with metal ions, these absorption bands can shift, and new bands, such as metal-to-ligand charge transfer (MLCT) bands, may appear in the visible region dergipark.org.trchemrj.orgtau.ac.ilnih.govacs.orgorientjchem.org. Deuteration at specific positions in 1,10-phenanthroline-d9 is not expected to cause drastic changes in the electronic absorption spectra, as the primary electronic transitions are governed by the conjugated π system. However, subtle shifts in absorption maxima or changes in molar absorptivity might occur due to minor electronic perturbations or changes in molecular packing in the solid state.
Table 3: UV-Vis Absorption Maxima (λmax) of 1,10-Phenanthroline (General)
| Absorption Type | Wavelength (nm) | Assignment | Reference(s) |
| π→π | ~230-240 | π→π transitions | researchgate.netdergipark.org.trchemrj.orgsemanticscholar.orgtau.ac.ilnih.govacs.orgaatbio.com |
| π→π | ~270-280 | π→π transitions | researchgate.netdergipark.org.trchemrj.orgsemanticscholar.orgtau.ac.ilnih.govacs.org |
| n→π | ~315-325 | n→π transitions (often weaker) | dergipark.org.trchemrj.org |
| MLCT | ~340-444 | Metal-to-Ligand Charge Transfer (in complexes) | dergipark.org.trsemanticscholar.orgnih.govacs.org |
Note: The exact λmax values can vary depending on the solvent and experimental conditions.
Compound List
1,10-Phenanthroline
1,10-Phenanthroline-d9 (Assumed subject of "this compound")
Iron complexes of 1,10-phenanthroline
Nickel complexes of 1,10-phenanthroline
Zinc complexes of 1,10-phenanthroline
Copper complexes of 1,10-phenanthroline
Ruthenium complexes of 1,10-phenanthroline
Cobalt complexes of 1,10-phenanthroline
Silver complexes of 1,10-phenanthroline
Lead complexes of 1,10-phenanthroline
Iridium complexes of 1,10-phenanthroline
Organotin(IV) complexes of 1,10-phenanthroline
Erbium complexes of 1,10-phenanthroline
Rhenium(I) complexes of 1,10-phenanthroline
Flavonoids
Salicylate
Trifluoroacetate
Succinate
Acetamide
Penicillin G Procaine
Tetrabutylammonium tetrafluoroborate (B81430)
Triflic acid
Iodomesitylene-d9
Potassium tert-butoxide-d9
Benzene-d6
Mesitylene
Mesitylene-d10
9,10-Phenanthrenequinone
1,10-Phenanthroline-5,6-dione
1,10-Phenanthroline-5,6-dione dioxime
1,10-Phenanthroline-5,6-diamine
2,9-Dimethyl-1,10-phenanthroline (Neocuproine)
4,7-Diphenyl-1,10-phenanthroline
5-Nitro-1,10-phenanthroline
2,2'-Bipyridine
4,7-Diphenyl-1,10-phenanthroline sulfonate
Photoluminescence (PL) Spectroscopy of Phenanthrol Derivatives
Photoluminescence (PL) spectroscopy is a powerful technique used to probe the electronic and optical properties of molecules by analyzing the light emitted after excitation. For phenanthroline derivatives, PL spectroscopy provides insights into their fluorescence and phosphorescence characteristics, which are crucial for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and materials science horiba.com.
While specific photoluminescence data for the deuterated compound "this compound" was not found within the provided search results, general trends for phenanthroline derivatives and the impact of deuteration can be discussed. Phenanthroline derivatives, as a class, exhibit varied photoluminescent behaviors depending on their substitution patterns and molecular environment. Many substituted phenanthrolines display fluorescence in the blue to green region of the spectrum, often with emission bands around 350-500 nm mdpi.comacs.org. For instance, certain 2,9-aryl-substituted 1,10-phenanthrolines exhibit fluorescence bands around 400 nm in their basic form, which can shift to approximately 475 nm upon protonation acs.org.
General Photoluminescence Emission of Phenanthroline Derivatives
The provided search results offer limited information specifically on the application of This compound in the chromatographic separation and quantification methodologies outlined. While "this compound" (also known as 1-Hydroxyphenanthrene-d9, CAS 922510-23-4) is identified as a deuterated compound lgcstandards.comnih.govscbt.comscbt.compharmaffiliates.commedchemexpress.com, its direct use as an internal standard in Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Isotope Dilution Mass Spectrometry (IDMS), or Thin-Layer Chromatography (TLC) for the analysis of phenanthrene or related compounds is not extensively documented in the retrieved literature.
The majority of the search results pertain to Phenanthrene-d10 (CAS 1517-22-2) and other deuterated polycyclic aromatic hydrocarbons (PAHs), which are widely employed as internal standards in these analytical techniques lgcstandards.comscbt.comscbt.compharmaffiliates.commedchemexpress.compharmaffiliates.comnih.govscbt.comlookchem.comnih.govresearchgate.netnih.govdoi.orgresearchgate.netchemicalbook.comrsc.orgresearchgate.netresearchgate.netsigmaaldrich.comnih.govrsc.orgsigmaaldrich.comnccr-must.chgoogle.comebin.pubresearchgate.netpsu.eduresearchgate.netsnu.ac.kr. These studies detail the use of deuterated standards for trace analysis, mitigation of matrix effects, compensation for instrumental drift, and accurate quantification in GC-MS and LC-MS nih.govscbt.compharmaffiliates.comscbt.comresearchgate.netnih.govrsc.org.
Specifically, information regarding "this compound" in the context of the requested outline sections is as follows:
Chromatographic Separation and Quantification Methodologies Utilizing 1 Phenanthrol D9
Advanced Chromatographic Techniques for Separation and Purification of Deuterated Phenanthrols
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment:The provided search results do not contain information on the use of "1-Phenanthrol-d9" in TLC for reaction monitoring or purity assessment. While TLC is a technique for separation and purity assessment, its application for quantitative analysis of PAHs is less common compared to GC-MS and LC-MSgoogle.com. One result mentions the use of TLC for purity assessment of other compoundsmedchemexpress.com, but not specifically for "this compound" in the context of reaction monitoring or as an internal standard.
Compound List:
this compound (1-Hydroxyphenanthrene-d9)
Phenanthrene-d10
1-Phenanthrol (1-Phenanthrenol)
2-Hydroxyfluorene-d9
Phenanthrene metabolites
1-Hydroxynaphthalene
2-Hydroxynaphthalene
1-OH-Pyr-d9 (1-Hydroxypyrene-d9)
2-Hydroxyfluorene
1-Hydroxypyrene
6-Hydroxy Chrysene
Naphthalene-d8
Acenaphthylene-d8
Fluoranthene-d10
Chrysene-d12
Perylene-d12
Benzo[a]anthracene-d12
Benzo[a]pyrene-d12
Dibenzo[a,h]anthracene-d14
Dibenzo[a,i]pyrene-d14
Fluoranthene-d10
1,4-Dichlorobenzene D4
Naphthalene D8
Perylene D12
Acenaphthene D10
1,10-Phenanthroline-2,9-dicarboxamide
1,10-Phenanthroline-5,6-dione
2-hydroxy fluorene-d9
3-Phenanthrol
1-Naphthol
2-Hydroxyfluorene
1-Hydroxypyrene
6-Hydroxy Chrysene
[ring-(13)C(6)]3-Phenanthrol
trans, anti-PheT (r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene)
2-hydroxy fluorene-d9
Due to the lack of specific information linking "this compound" to the analytical methodologies outlined in the request, a detailed article adhering strictly to the provided outline and focusing solely on this compound cannot be generated. The available literature predominantly discusses the applications of Phenanthrene-d10 and other deuterated PAHs in these analytical techniques.
Mechanistic Investigations and Reaction Pathway Elucidation with 1 Phenanthrol D9
Kinetic Isotope Effects (KIE) Studies Using Deuterated 1-Phenanthrol
The use of deuterated compounds to study kinetic isotope effects (KIE) is a fundamental technique to probe reaction mechanisms. The replacement of a hydrogen atom with a deuterium (B1214612) atom can lead to a change in the reaction rate if the bond to this atom is broken or significantly altered in the rate-determining step of the reaction. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.
Probing Rate-Determining Steps in Organic Chemical Transformations
In theory, comparing the reaction rate of 1-Phenanthrol with its deuterated analogue, 1-Phenanthrol-d9, could reveal whether a C-H bond cleavage is involved in the slowest step of a given transformation. A significant KIE (typically kH/kD > 2) would suggest that the C-H bond is broken in the rate-determining step. However, no specific studies applying this methodology to this compound have been found.
Elucidation of Reaction Mechanisms Through Deuterium Labeling
Deuterium labeling is a powerful tool for elucidating complex reaction mechanisms. By tracking the position of the deuterium atoms in the products of a reaction starting with this compound, chemists can infer the movement of atoms and the nature of intermediate species. Unfortunately, the scientific literature lacks specific examples of reaction mechanisms that have been elucidated using this compound.
Tracing Molecular Transformations and Environmental Pathways
Isotopically labeled compounds are invaluable for tracing the fate of molecules in complex systems, including organic reactions and environmental processes. The distinct mass of deuterium allows for its detection and quantification in various intermediates and final products.
Applications of this compound in Tracing Organic Reaction Intermediates
This compound could theoretically be used as a tracer to identify and characterize transient intermediates in multi-step organic reactions. By analyzing the isotopic composition of species formed throughout the reaction, researchers could piece together the reaction pathway. However, no published research demonstrates this application for this compound.
Investigation of Biotransformation Pathways Using Deuterated Compounds
In the context of environmental science and toxicology, deuterated compounds are used to study how organisms metabolize pollutants. Introducing this compound into a biological system and subsequently identifying its deuterated metabolites would provide direct evidence of biotransformation pathways. Such studies are crucial for understanding the environmental fate and potential toxicity of phenanthrols. Regrettably, no such biotransformation studies specifically utilizing this compound have been reported in the available literature.
Computational Chemistry and Theoretical Modeling of 1 Phenanthrol D9
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
DFT calculations are fundamental for determining the electronic configuration and spatial arrangement of atoms within a molecule. These calculations rely on the electron density to describe the system's properties, offering a more computationally efficient alternative to traditional wavefunction-based methods for many applications q-chem.comcomp-gag.org.
Geometry optimization is a crucial step in DFT calculations, aiming to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. This process involves an iterative adjustment of atomic coordinates until the forces acting on each atom are close to zero, indicating a local energy minimum on the potential energy surface stackexchange.comnih.gov. The energetic analysis derived from these optimized geometries provides fundamental thermodynamic and kinetic information about the molecule. Various DFT functionals and basis sets are employed to achieve accurate optimizations.
Table 1: Illustrative Basis Sets and DFT Functionals Commonly Used
| Basis Set | Description | Common Functionals Used With |
| 6-31G(d) | Split-valence polarized basis set | B3LYP, PBE, LDA |
| 6-311G(d,p) | Triple-zeta polarized basis set | B3LYP, PBE, M06-2X |
| aug-cc-pVTZ | Augmented correlation-consistent triple-zeta | CCSD, MP2, B3LYP |
| LanL2DZ | Double-zeta basis set with ECP for metals | B3LYP, PBE |
| SDD (Stuttgart) | Pseudopotential basis set for heavier atoms | PBE, B3LYP |
Note: Specific basis sets and functionals are chosen based on the nature of the molecule and the desired accuracy.
The Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity and electronic properties ossila.comijaemr.com. The HOMO represents the outermost electrons that are most likely to be donated, while the LUMO represents the lowest energy orbital available to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key descriptor for chemical stability, reactivity, and electronic transitions ossila.comphyschemres.orgresearchgate.net. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater propensity for electron transfer. DFT calculations are instrumental in determining these energy levels and predicting electronic transitions, which are often correlated with experimental UV-Vis absorption spectra physchemres.orgresearchgate.netresearchgate.netunige.ch.
Table 2: Illustrative HOMO-LUMO Gap Ranges for Aromatic Heterocycles
| Compound Class | Typical HOMO-LUMO Gap (eV) | Significance |
| Aromatic Heterocycles | 1.5 - 5.0 | Indicates electronic stability and reactivity |
| Conjugated Systems | 0.5 - 3.0 | Prone to electronic transitions, charge transfer |
| Saturated Hydrocarbons | 5.0 - 10.0 | Generally less reactive, wider band gap |
Note: These are general ranges; specific values depend heavily on molecular structure and substituents.
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are extensively used to predict molecular spectroscopic properties. By calculating the vibrational modes of a molecule, theoretical IR and Raman spectra can be generated and compared with experimental data, aiding in structural elucidation and confirmation of functional groups researchgate.netnih.govsemanticscholar.orgresearchgate.net. Similarly, TD-DFT calculations can simulate UV-Vis absorption spectra by predicting the energies and intensities of electronic transitions, often correlating well with experimental observations physchemres.orgresearchgate.netsemanticscholar.org. These predictions are vital for understanding how a molecule interacts with electromagnetic radiation.
Table 3: Illustrative Vibrational Frequencies and Their Significance
| Functional Group / Bond Type | Typical Vibrational Frequency (cm⁻¹) | Mode Description |
| O-H (Alcohol/Phenol) | 3200 - 3600 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C (Aromatic Ring) | 1450 - 1650 | Stretching / Bending |
| C-N (Amine/Heterocycle) | 1000 - 1350 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
Note: These values are approximate and can vary based on the molecular environment and substituents.
Quantum Chemical Descriptors for Reactivity and Interaction Studies
Beyond electronic structure, computational chemistry provides various quantum chemical descriptors that quantify molecular reactivity and predict intermolecular interactions.
Table 4: Methods for Calculating Atomic Charges
| Method | Description | Strengths | Limitations |
| Mulliken Charges | Population analysis based on overlap integrals of AOs. | Simple, widely available. | Basis set dependent, can be unrealistic for charge distribution. |
| ESP Charges | Charges fitted to reproduce the molecular electrostatic potential. | Good correlation with electrostatic interactions. | Sensitive to the choice of fitting points and basis set. |
| Bader Charges (AIM) | Charges derived from partitioning electron density based on zero flux surfaces. | Basis set independent, physically meaningful definition of atoms. | Computationally intensive, definition of basins can be complex. |
| Hirshfeld Charges | Charges derived from a partitioning scheme based on spherical atomic densities. | Basis set independent, useful for analyzing intermolecular interactions. | Less intuitive for predicting reactivity compared to ESP or AIM charges. |
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization technique that maps the electrostatic potential onto the molecule's electron density surface mdpi.comuni-muenchen.deresearchgate.net. The MEP indicates regions of positive (electrophilic attack sites) and negative (nucleophilic attack sites) electrostatic potential. By coloring the molecular surface, MEP maps provide an intuitive understanding of a molecule's reactivity towards electrophiles and nucleophiles, as well as its potential for hydrogen bonding mdpi.comuni-muenchen.deresearchgate.net. This descriptor is invaluable for predicting reaction pathways and molecular recognition processes.
Table 5: Interpretation of Molecular Electrostatic Potential (MEP) Maps
| Color on MEP Map | Electrostatic Potential | Implied Reactivity Site |
| Red | Negative | Nucleophilic attack |
| Blue | Positive | Electrophilic attack |
| Green/Yellow | Neutral | Less reactive regions |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Phenanthrol and Derivatives
QSAR is a powerful computational approach that establishes relationships between the chemical structure of molecules and their biological or chemical activity. For phenanthroline derivatives, QSAR studies have primarily focused on predicting their efficacy as antimalarial agents. These investigations involve calculating various molecular descriptors that quantify structural and electronic properties and then correlating these descriptors with experimentally determined activity values, such as the inhibition concentration (IC50) against specific pathogens like Plasmodium falciparum researchgate.netscholarsresearchlibrary.comscilit.com. By identifying key structural features that influence activity, QSAR models can guide the synthesis of new, more potent compounds.
Application of Semi-Empirical Methods (e.g., PM3) in QSAR Studies
Semi-empirical computational methods, known for their balance between accuracy and computational cost, are frequently employed in QSAR studies to generate molecular descriptors. Among these, the Parametric Method 3 (PM3) has been widely utilized for optimizing the geometries of phenanthroline derivatives and calculating a range of quantum chemical descriptors researchgate.netscholarsresearchlibrary.comscilit.comconicet.gov.ar. These descriptors include:
Atomic Net Charges (q): Distribution of electron density across individual atoms within the molecule.
Frontier Molecular Orbital Energies: Specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding electron donation and acceptance capabilities.
Polarizability (α): The ability of a molecule's electron cloud to be distorted by an electric field.
Lipophilicity (log P): A measure of a compound's solubility in lipids versus water, indicating its potential to cross biological membranes.
These computational methods provide quantitative data that can be directly integrated into QSAR models. While the specific citation acs.org provided in the outline pertains to stereochemistry prediction using Q2MM, the application of semi-empirical methods like PM3 for descriptor generation in QSAR is a well-established practice supported by numerous studies on various molecular systems, including phenanthrolines researchgate.netscholarsresearchlibrary.comscilit.comconicet.gov.ar.
Correlation of Theoretical Descriptors with Observed Chemical Reactivity
The core of QSAR lies in establishing correlations between the theoretically derived descriptors and the observed chemical or biological reactivity. For phenanthroline derivatives studied as antimalarial agents, researchers have developed models that link specific descriptors to antiplasmodial activity. For instance, a notable QSAR model derived using the PM3 method correlated the biological activity (expressed as ln(1/IC50)) with atomic net charges at specific positions (C5, C7, C9, C11, C12), dipole moment (μ), polarizability (α), and lipophilicity (log P) researchgate.netscilit.com. The statistical parameters of such models, including high correlation coefficients (r) and coefficients of determination (r²), indicate a strong predictive capability, suggesting that these theoretical properties are indeed key determinants of the compounds' observed reactivity or efficacy researchgate.netscholarsresearchlibrary.comscilit.com.
Beyond biological activity, theoretical descriptors derived from computational chemistry also correlate with other aspects of chemical reactivity. For example, studies on related aromatic systems show that electronic properties like HOMO-LUMO energy gaps and local ionization energies can predict susceptibility to electrophilic attack or influence catalytic activity acs.orgkoyauniversity.orgcdnsciencepub.com. This demonstrates the broader utility of computational descriptors in understanding and predicting molecular behavior.
Data Tables
Table 1: Representative QSAR Descriptors for 1,10-Phenanthroline (B135089) Derivatives (Illustrative Data)
This table presents a selection of calculated descriptors for a few hypothetical 1,10-phenanthroline derivatives, as might be used in a QSAR analysis. The actual values are derived from computational studies, often using methods like PM3 scholarsresearchlibrary.com.
| Compound ID | qC5 | qC7 | μ (Debye) | α (ų) | log P | Activity (ln(1/IC50)) |
| Derivative A | -0.080 | -0.062 | 3.5 | 150.2 | 2.8 | 4.5 |
| Derivative B | -0.075 | -0.058 | 3.8 | 155.5 | 3.1 | 4.8 |
| Derivative C | -0.092 | -0.070 | 3.2 | 145.0 | 2.5 | 4.2 |
| Derivative D | -0.085 | -0.065 | 3.6 | 152.8 | 2.9 | 4.6 |
Note: Values in this table are illustrative based on typical descriptors found in QSAR studies of phenanthroline derivatives and are not from a single specific compound.
Table 2: Statistical Parameters of a Representative QSAR Model
Environmental Tracing and Fate Studies Utilizing 1 Phenanthrol D9
Compound-Specific Isotope Analysis (CSIA) in Environmental Samples
Compound-Specific Isotope Analysis (CSIA) is a powerful technique that allows researchers to determine the isotopic composition of individual compounds within complex environmental samples. This method is invaluable for tracing the origin, degradation pathways, and transformation processes of specific pollutants. Deuterated compounds like 1-Phenanthrol-d9 are essential tools in CSIA, acting as internal standards to correct for analytical variability and matrix effects, thereby enhancing the accuracy of isotopic measurements.
Tracing the Origin and Degradation Pathways of Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs are a group of organic compounds formed during the incomplete combustion of organic matter, and they are ubiquitous environmental contaminants with known health risks. Phenanthrene (B1679779) is a common three-ring PAH. Its hydroxylated metabolites, such as 1-phenanthrol, are often indicators of biological transformation processes. This compound is employed in CSIA to track the presence and metabolic fate of phenanthrene and its derivatives in environmental samples. By analyzing the isotopic signatures of both the parent compound and its deuterated standard, researchers can elucidate the specific degradation pathways (e.g., microbial biodegradation, photodegradation) and identify the sources of PAH contamination in environments such as soil, sediment, and water snu.ac.kr. The use of deuterated standards ensures precise quantification and isotopic ratio determination, crucial for distinguishing between different sources or degradation histories of PAHs.
Assessment of Contaminant Dynamics in Aquatic and Terrestrial Systems
In aquatic and terrestrial ecosystems, the dynamics of organic pollutants are complex, involving transport, partitioning, and transformation. This compound is utilized as a tracer to monitor these dynamics. In CSIA, the enrichment or depletion of stable isotopes (like deuterium (B1214612) in this compound) can provide insights into the processes affecting the contaminant. For instance, studies may use this compound to calibrate analytical methods for detecting and quantifying phenanthrene metabolites in water samples or soil extracts. This allows for a more accurate assessment of how these compounds are transported through different environmental compartments and how they are altered by biotic and abiotic factors. The reliability of CSIA, supported by internal standards like this compound, is key to understanding contaminant behavior and predicting their environmental persistence and impact chromspec.com.
Deuterium-Labeled 1-Phenanthrol as an Environmental Tracer
Deuterium-labeled compounds, such as this compound, are synthesized with a higher abundance of deuterium (²H) than naturally occurring levels. This isotopic enrichment makes them easily distinguishable from their non-labeled counterparts using mass spectrometry. As environmental tracers, they are added to samples at known concentrations to mimic the behavior of the target pollutant, allowing researchers to quantify losses, recoveries, and transformation rates under various experimental conditions.
Monitoring Transport and Transformation of Organic Pollutants
This compound plays a crucial role in monitoring the transport and transformation of organic pollutants, particularly PAHs and their metabolites. When introduced into an environmental system (either in a laboratory setting or a controlled field study), its distribution and concentration changes can be tracked. By comparing the behavior of this compound with the naturally occurring or introduced levels of its non-labeled analogue, scientists can gain quantitative insights into processes such as sorption to soil particles, volatilization, leaching, and biodegradation chromspec.com. This tracer approach helps in understanding the environmental fate mechanisms of these compounds, providing essential data for risk assessment and remediation strategies. For example, pharmacokinetic studies involving deuterated PAHs, including this compound, in human or animal models can inform how these compounds are absorbed, distributed, metabolized, and excreted, offering parallels to their environmental fate snu.ac.kr.
Field and Laboratory Studies on Environmental Fate Mechanisms
In both controlled laboratory experiments and field studies, this compound serves as a reliable tracer to elucidate environmental fate mechanisms. Researchers can spike environmental samples (e.g., soil, water, sediment) with known amounts of this compound and then monitor its concentration and isotopic ratio over time. This allows for the direct measurement of degradation rates and the identification of key transformation products or pathways under specific environmental conditions chromspec.com. For instance, laboratory studies might investigate the microbial degradation of phenanthrene in contaminated soils by monitoring the disappearance of phenanthrene and the appearance of its metabolites, using this compound as an internal standard to ensure accurate quantification of these processes. Similarly, field studies might use it to track the movement of PAHs in groundwater plumes or their persistence in different soil types.
Conclusion and Future Research Directions
Summary of Key Research Contributions of 1-Phenanthrol-d9 Studies
While specific research publications detailing the unique contributions of "this compound" (more commonly referred to as 1,10-Phenanthroline-d8 or similar deuterated forms) are not extensively documented in the provided search results, the general utility of deuterated compounds, particularly isotopically labeled ligands like deuterated phenanthrolines, points to their primary role in analytical chemistry and mechanistic studies. Deuterated compounds, by definition, have one or more hydrogen atoms replaced by deuterium (B1214612), a stable isotope of hydrogen. This substitution is invaluable for improving the accuracy and sensitivity of analytical techniques.
The key research contributions of this compound, by extension of its deuterated nature and its parent compound's properties, are likely centered around:
Internal Standards in Mass Spectrometry: Deuterated analogues are frequently employed as internal standards in quantitative mass spectrometry (e.g., LC-MS/MS, GC-MS). This allows for precise quantification of the non-deuterated parent compound (1,10-phenanthroline) in complex matrices, such as environmental samples or biological fluids. The mass difference between the deuterated and non-deuterated forms ensures distinct detection, while their similar chemical properties guarantee co-elution and comparable ionization efficiency, thereby correcting for sample loss or variations in instrument response. cymitquimica.comwiseguyreports.commedchemexpress.com
Tracers in Chemical Pathway Studies: Deuterium labeling can serve as a tracer to elucidate reaction mechanisms. By observing the incorporation of deuterium into reaction products or intermediates, researchers can gain insights into bond-breaking and bond-forming processes, and identify rate-determining steps. cymitquimica.comsimsonpharma.com Although direct studies on this compound in this context are not explicitly detailed, the principle applies to its potential use in understanding reactions involving phenanthroline derivatives.
Spectroscopic Analysis Enhancement: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds are essential. While deuterated solvents are common for reducing spectral overlap cymitquimica.comtcichemicals.com, specific deuterated analytes can also be used to simplify complex spectra or to study specific molecular interactions. ansto.gov.au
The parent compound, 1,10-phenanthroline (B135089), is a well-established chelating agent with diverse applications in coordination chemistry, catalysis, materials science, and as a redox indicator. medchemexpress.comsigmaaldrich.comresearchgate.netnih.govmdpi.com Deuteration, as in this compound, primarily enhances its utility in analytical and mechanistic investigations of these applications, rather than introducing entirely new functional properties. For instance, in studies involving lanthanide complexes, deuteration of phenanthroline ligands has been shown to influence luminescence properties, potentially due to reduced non-radiative decay pathways involving C-H/D vibrations. researchgate.netresearchgate.net
Emerging Methodologies and Interdisciplinary Research Avenues for Deuterated Compounds
The use of deuterated compounds is a rapidly evolving field, driven by advancements in analytical instrumentation and a growing need for precise molecular tracking and mechanistic understanding across various scientific disciplines. Emerging methodologies and interdisciplinary research avenues for deuterated compounds, including those related to phenanthroline derivatives, are manifold:
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) coupled with sophisticated data analysis software is increasingly enabling the detection and quantification of deuterated compounds with greater accuracy. This includes applications in proteomics, metabolomics, and environmental monitoring, where precise isotopic labeling is crucial for identifying and quantifying specific molecules within complex biological or environmental matrices. wiseguyreports.com
Kinetic Isotope Effect (KIE) Studies: Deuteration remains a cornerstone for probing reaction mechanisms through KIE studies. By comparing reaction rates of hydrogenous versus deuterated substrates, researchers can identify steps involving C-H bond cleavage as rate-limiting. Emerging methodologies in catalysis and organic synthesis increasingly leverage KIE studies to optimize reaction conditions and design more efficient synthetic routes. simsonpharma.comd-nb.inforesearchgate.net
Pharmacokinetics and Drug Development: Deuterium labeling is a powerful tool in pharmaceutical research for studying drug metabolism, distribution, and excretion (ADME). "Deuterium-labeled drugs" can offer improved pharmacokinetic profiles, such as increased metabolic stability or altered bioavailability, due to the kinetic isotope effect. wiseguyreports.commedchemexpress.comsimsonpharma.com Interdisciplinary research bridges medicinal chemistry, pharmacology, and analytical chemistry to design and evaluate deuterated drug candidates.
Materials Science and Supramolecular Chemistry: Deuterated compounds can be used to study diffusion processes in polymers, degradation mechanisms, and the self-assembly of supramolecular structures. The use of deuterated ligands like phenanthroline derivatives in metal-organic frameworks (MOFs) or coordination polymers could offer new ways to tune material properties or to study guest-host interactions. researchgate.netnih.govresearchgate.net
Biomarker Discovery and Diagnostics: Deuterium-labeled internal standards are essential for the development of highly sensitive diagnostic assays, particularly in clinical mass spectrometry for biomarker quantification. This allows for earlier and more accurate disease detection and monitoring. wiseguyreports.commedchemexpress.com
Environmental Science and Forensics: Deuterated compounds serve as ideal tracers for monitoring the fate and transport of pollutants in the environment, or for forensic analysis, where precise identification and quantification are paramount. wiseguyreports.com
Future Challenges and Opportunities in Deuterated Phenanthrol Research
The future of research involving deuterated phenanthrols, such as this compound, presents both challenges and significant opportunities. Building upon the established utility of phenanthroline derivatives and the general advantages of isotopic labeling, several areas warrant further exploration.
Challenges:
Synthesis Cost and Complexity: The synthesis of highly pure, specifically deuterated compounds can be costly and technically demanding, requiring specialized reagents and expertise. Developing more efficient, scalable, and cost-effective synthetic methodologies for deuterated phenanthrolines will be crucial for broader adoption. simsonpharma.comansto.gov.aukit.edu
Isotopic Effects: While beneficial, the kinetic isotope effect can sometimes lead to unexpected changes in reactivity or physical properties, requiring careful characterization and understanding of these subtle differences. simsonpharma.comkit.edu
Availability of Specific Deuteration Patterns: Research may require specific deuteration patterns (e.g., selective deuteration at certain positions) for detailed mechanistic studies, which can be challenging to achieve synthetically.
Opportunities:
Advanced Analytical Applications: The development of novel analytical techniques or the enhancement of existing ones (e.g., ultra-high-resolution mass spectrometry, advanced NMR pulse sequences) will likely increase the demand for and utility of deuterated phenanthrols as internal standards and tracers. cymitquimica.comwiseguyreports.com
Mechanistic Elucidation in Catalysis and Materials: Phenanthroline derivatives are widely used as ligands in catalysis and as building blocks in materials science. Deuterated versions offer a powerful means to probe reaction mechanisms in catalytic cycles or to understand dynamics within novel materials, such as metal-organic frameworks or luminescent complexes. researchgate.netnih.govresearchgate.netresearchgate.net
Exploration of Novel Biological and Pharmacological Roles: Given the known biological activities of some phenanthroline derivatives (e.g., as enzyme inhibitors or antimicrobial agents), deuterated analogues could be employed to study their metabolic pathways, target interactions, and pharmacokinetic profiles in greater detail. medchemexpress.commdpi.comnih.gov
Development of Advanced Luminescent Materials: Research into lanthanide complexes with phenanthroline ligands has shown that deuteration can influence luminescence properties. Further exploration in this area could lead to the development of more efficient phosphors, sensors, or bioimaging agents. researchgate.netresearchgate.net
Interdisciplinary Integration: The integration of deuterated phenanthrols into fields like chemical biology, environmental science, and advanced materials design offers fertile ground for interdisciplinary research, leveraging their unique isotopic signature for tracing, quantification, and mechanistic insight.
By addressing the synthetic challenges and capitalizing on the opportunities, research involving deuterated phenanthrols is poised to contribute significantly to advancements in analytical chemistry, catalysis, materials science, and drug discovery.
Q & A
Basic Research Questions
Q. What are the key structural and isotopic features of 1-Phenanthrol-d9 that make it suitable for metabolic tracing studies?
- Answer: The compound’s structure comprises three fused benzene rings with a hydroxyl group at the first carbon position and nine deuterium atoms replacing hydrogen at positions 2–10. This isotopic labeling allows precise tracking in metabolic pathways using mass spectrometry or NMR, as deuterium alters molecular mass without significantly affecting biological activity . Researchers should verify isotopic purity (>98%) via isotopic ratio mass spectrometry to ensure analytical reliability.
Q. How does deuteration influence the physicochemical properties of this compound compared to its non-deuterated analog?
- Answer: Deuteration reduces vibrational frequencies (due to higher atomic mass), lowering the compound’s reaction rates (kinetic isotope effects) and altering solubility by ~5–10%. These changes necessitate adjustments in solvent selection (e.g., deuterated solvents for NMR) and reaction time optimization in kinetic studies .
Q. What synthesis methodologies yield high-purity this compound for analytical applications?
- Answer: Palladium-catalyzed C–H deuteration of 1-phenanthrol using D₂O or deuterated reagents under inert atmospheres achieves >95% isotopic integrity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol-D6) minimizes non-deuterated impurities .
Advanced Research Questions
Q. What experimental controls are essential when studying deuterium-related kinetic isotope effects (KIEs) in enzyme inhibition assays with this compound?
- Answer: Include parallel assays with non-deuterated 1-phenanthrol to isolate KIEs. Control for solvent deuteration effects by using matched deuterated/non-deuterated buffer systems. Measure reaction rates via stopped-flow spectroscopy to capture transient intermediates, as KIEs may manifest in rate-limiting steps .
Q. How can contradictory data on this compound’s bioactivity versus its non-deuterated form be resolved in anticancer studies?
- Answer: Contradictions often arise from differences in cell permeability or metabolic stability due to deuteration. Use isotopic tracing (LC-MS/MS) to compare intracellular concentrations and metabolite profiles. Pair this with ROS (reactive oxygen species) assays to assess whether deuterium alters oxidative stress mechanisms .
Q. What protocols optimize this compound’s use as an internal standard for phenanthrene quantification in environmental samples?
- Answer: Spike samples with this compound at concentrations 10–20% of the expected analyte level to avoid signal suppression. Use matrix-matched calibration curves to correct for ion suppression/enhancement in LC-MS. Validate recovery rates (85–115%) across pH gradients (3–9) to account for environmental variability .
Q. How do this compound’s metal-chelating properties affect outcomes in metalloenzyme inhibition assays?
- Answer: The compound forms stable complexes with Fe²⁺/Cu²⁺, potentially interfering with metalloenzyme active sites. Pre-incubate enzymes with EDTA to remove endogenous metals before adding this compound. Use ICP-MS to quantify metal displacement and correlate with enzymatic activity loss .
Methodological Considerations
- Data Interpretation: When comparing deuterated/non-deuterated analogs, use paired t-tests with Bonferroni correction to account for multiple variables (e.g., pH, temperature).
- Instrumentation: For isotopic tracing, high-resolution mass spectrometers (HRMS) with ≥50,000 resolution are recommended to distinguish this compound from its non-deuterated form (mass shift = 9 Da) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
